molecular formula C10H17F2NO4 B1404571 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate CAS No. 1400264-85-8

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

Cat. No.: B1404571
CAS No.: 1400264-85-8
M. Wt: 253.24 g/mol
InChI Key: IEESRSKOIOREKD-UHFFFAOYSA-N
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Description

“tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is a chemical compound with the empirical formula C10H17F2NO4 . It has a molecular weight of 253.24 and is used in research and development . The molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1 . The InChI representation is 1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 102-107 °C . It has a molecular weight of 235.23 g/mol . The compound has a topological polar surface area of 46.6 Ų and a complexity of 310 .

Scientific Research Applications

Synthesis of Substituted Piperidine Derivatives

Research has shown that tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate and its derivatives are valuable in the stereoselective synthesis of various piperidine derivatives. For instance, Boev and Moskalenko (2015) demonstrated the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, utilizing this compound as a key intermediate (Boev et al., 2015). Similarly, Moskalenko and Boev (2014) reported the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, another group of piperidine derivatives, through reactions involving this compound (Moskalenko & Boev, 2014).

Role in Organic Synthesis

In the context of organic synthesis, this compound serves as a crucial intermediate. Xin-zhi Chen (2011) outlined an efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting the importance of this compound in the synthesis of protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).

Structural and X-ray Studies

This compound has also been a subject of structural studies. Didierjean et al. (2004) conducted X-ray studies to understand the molecular structure and characteristics of related compounds, providing insights into their molecular packing and hydrogen bonding properties (Didierjean et al., 2004).

Safety and Hazards

The safety information suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . The compound is classified as a combustible solid .

Future Directions

The compound is used for research and development . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization . This suggests potential applications in the drug discovery process .

Biochemical Analysis

Biochemical Properties

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis and degradation of piperidine derivatives. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function . Additionally, this compound can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Moreover, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and consumption.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The distribution of this compound is influenced by factors such as its lipophilicity and affinity for certain cellular structures.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these locations, where it can interact with key biomolecules and influence cellular processes.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEESRSKOIOREKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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